molecular formula C7H15NO B1395848 (3-Ethylpyrrolidin-3-yl)methanol CAS No. 1001754-43-3

(3-Ethylpyrrolidin-3-yl)methanol

Cat. No. B1395848
M. Wt: 129.2 g/mol
InChI Key: OZUSJCOWXGDRAT-UHFFFAOYSA-N
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Description

“(3-Ethylpyrrolidin-3-yl)methanol”, also known as EPM, is a chemical compound that belongs to the class of pyrrolidinyl alcohols. It has a molecular weight of 129.20 and a molecular formula of C7H15NO .


Synthesis Analysis

The synthesis of compounds like “(3-Ethylpyrrolidin-3-yl)methanol” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “(3-Ethylpyrrolidin-3-yl)methanol” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .

Scientific Research Applications

Catalytic Applications

  • Iridium-Catalyzed C–C Coupling : Methanol has been utilized in a catalytic process involving iridium to engage in direct C–C coupling with allenes. This results in the formation of higher alcohols with all-carbon quaternary centers (Moran et al., 2011).

  • Synthesis of Functionalized Compounds : Methanol has been used in the synthesis of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences, highlighting its role in the creation of complex organic compounds (Sobenina et al., 2011).

  • Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions : Methanol serves as a solvent in the formation of highly active catalysts for cycloaddition reactions, which are crucial in synthetic chemistry (Ozcubukcu et al., 2009).

Methanol Synthesis and Conversion

  • Synthesis from Ethylene Glycol : Methanol can be synthesized from ethylene glycol over a Pd/Fe(2)O(3) catalyst, showing the potential for diverse natural resources in methanol production (Wu et al., 2012).

  • Conversion to Hydrocarbons : The conversion of methanol to hydrocarbons over zeolite H-ZSM-5 has been studied, revealing insights into catalyst deactivation and product formation (Bjørgen et al., 2007).

Biomembrane Studies

  • Impact on Lipid Dynamics : Methanol has been shown to significantly influence lipid dynamics, important for understanding biomembrane and proteolipid studies (Nguyen et al., 2019).

Material Synthesis

  • Polypyrrole Synthesis : Methanol is used as a solvent in the chemical synthesis of polypyrrole, demonstrating its role in the creation of conductive materials (Machida et al., 1989).

Additional Applications

  • Ionic Liquids and VLE : The impact of ionic liquids on vapor-liquid equilibrium of methanol and ethyl acetate has been investigated, showing methanol's relevance in separation processes (Gurumoorthy et al., 2020).
  • Synthesis of Block Copolymers : Methanol is used in the synthesis of double hydrophilic block copolymers, indicating its utility in polymer chemistry (Vijayakrishna et al., 2008).

properties

IUPAC Name

(3-ethylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7(6-9)3-4-8-5-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUSJCOWXGDRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethylpyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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